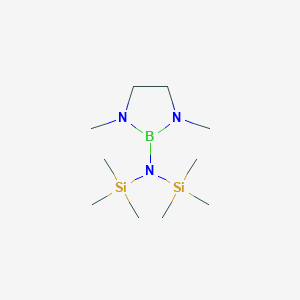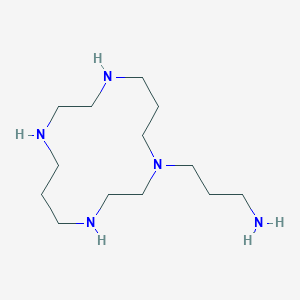![molecular formula C28H42O B14292103 4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl CAS No. 114212-57-6](/img/structure/B14292103.png)
4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl ethers. This compound is characterized by its biphenyl core, which is substituted with an octyl group and a 5-methylheptyloxy group. The presence of these alkyl chains imparts unique physical and chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction using octyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 5-Methylheptyloxy Group: The final step involves the etherification of the biphenyl core with 5-methylheptyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of 4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The alkyl chains can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The compound’s hydrophobic alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Octylbiphenyl: Lacks the 5-methylheptyloxy group, resulting in different physical and chemical properties.
4-[(4-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl: Similar structure but with a different alkyl chain configuration.
4-[(5-Methylheptyl)oxy]-4’-hexyl-1,1’-biphenyl: Similar structure but with a shorter alkyl chain.
Uniqueness
4-[(5-Methylheptyl)oxy]-4’-octyl-1,1’-biphenyl is unique due to the specific combination of its biphenyl core and the two distinct alkyl chains. This combination imparts unique solubility, stability, and reactivity properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
114212-57-6 |
|---|---|
Molecular Formula |
C28H42O |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-(5-methylheptoxy)-4-(4-octylphenyl)benzene |
InChI |
InChI=1S/C28H42O/c1-4-6-7-8-9-10-14-25-15-17-26(18-16-25)27-19-21-28(22-20-27)29-23-12-11-13-24(3)5-2/h15-22,24H,4-14,23H2,1-3H3 |
InChI Key |
KIBAYBCIBXVMBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)
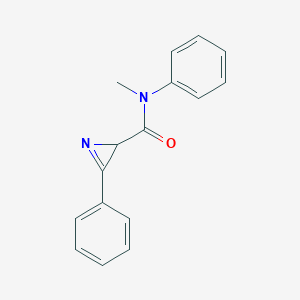
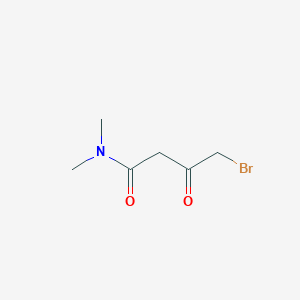

![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
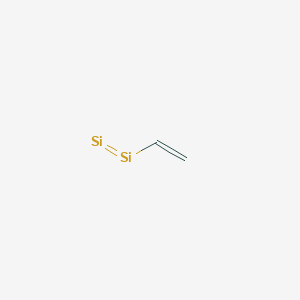
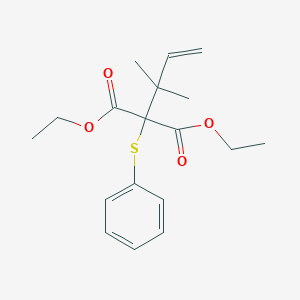
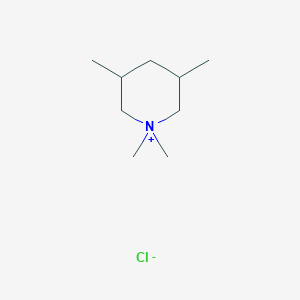
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)


![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)
